

The Synthesis and Discovery of Cibenzoline: A Technical Overview

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Compound of Interest

Compound Name: Cibenzoline

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical synthesis and discovery of **cibenzoline**, intended for researchers, scientists, and professionals in the field of drug development. The document details the synthetic pathway from commercially available starting materials, provides experimental protocols for key reactions, and summarizes relevant quantitative data. Furthermore, it delves into the history of its discovery by UPSA Laboratories and briefly touches upon its mechanism of action.

Discovery and Development

Cibenzoline, also known as cifenline, was initially developed by UPSA SAS (now part of Bristol-Myers Squibb) under the code UP 33-901.[1] As a Class I antiarrhythmic drug, it was investigated for its ability to treat and prevent cardiac arrhythmias.[2][3] Early pharmacological studies focused on its effects on the electrical activity of the cardiac membrane.[4] These investigations revealed that **cibenzoline** reduces the amplitude and rate of depolarization of the action potential, prolongs its duration, and increases the refractory period.[4] This profile is characteristic of Class I antiarrhythmic agents, with some additional Class IV activity noted.[4] Further studies elucidated its mechanism of action, involving the blockade of sodium channels in cardiac cells, which affects phase 0 depolarization of the cardiac action potential.[5] This

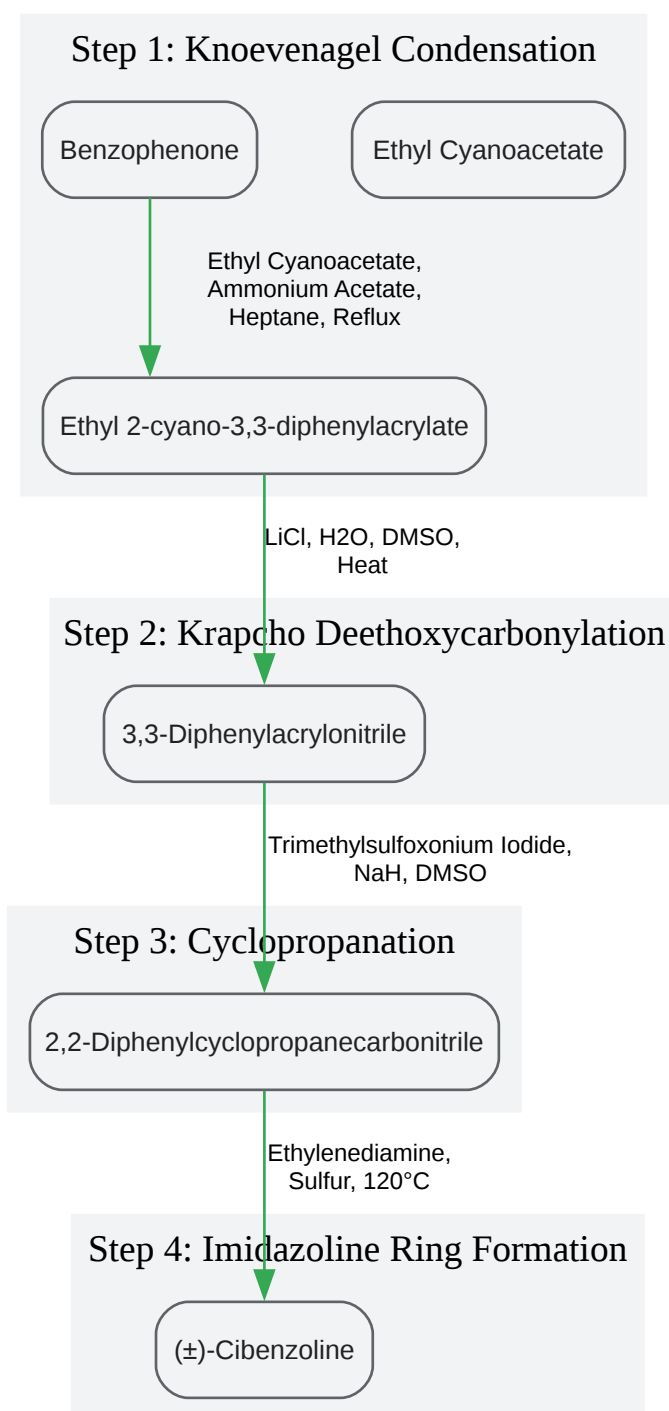
inhibition of sodium influx reduces the excitability of cardiac cells and slows conduction velocity, thereby stabilizing the cardiac membrane.[5]

Chemical Synthesis of (±)-Cibenzoline

The synthesis of racemic **cibenzoline** is a multi-step process commencing from the readily available starting material, benzophenone.[6] The overall synthetic scheme involves a Knoevenagel condensation, followed by a Krapcho deethoxycarbonylation, cyclopropanation, and finally, the formation of the imidazoline ring.

Synthetic Pathway

The synthetic pathway for (±)-**Cibenzoline** is outlined below.



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Figure 1: Overall synthetic pathway of (±)-Cibenzoline.

Experimental Protocols

This step involves the reaction of benzophenone with ethyl cyanoacetate to form ethyl 2-cyano-3,3-diphenylacrylate. A reported procedure utilizes ammonium acetate as a catalyst in heptane.

- Procedure: In a reaction vessel, benzophenone and ethyl cyanoacetate are dissolved in n-heptane. Ammonium acetate is added as a catalyst. The mixture is heated to reflux for approximately 15 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is isolated and purified.

The ethyl 2-cyano-3,3-diphenylacrylate is then subjected to a Krapcho deethoxycarbonylation to yield 3,3-diphenylacrylonitrile.^[6] This reaction typically involves heating the ester with a salt in a polar aprotic solvent.^[7]

- Procedure: A mixture of ethyl 2-cyano-3,3-diphenylacrylate, lithium chloride, water, and dimethyl sulfoxide (DMSO) is heated.^[6] The reaction proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester, followed by decarboxylation.^[7] After the reaction is complete, the product is isolated and purified.

The cyclopropanation of 3,3-diphenylacrylonitrile is achieved using a sulfur ylide, such as that generated from trimethylsulfoxonium iodide, in what is known as a Corey-Chaykovsky reaction.^{[6][8]}

- Procedure: To a suspension of sodium hydride in dry DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere, resulting in the formation of dimethyloxosulfonium methylide.^[6] A solution of 3,3-diphenylacrylonitrile in dry DMSO is then added dropwise to the ylide solution. The reaction mixture is stirred at room temperature and then heated to 50°C for 3 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.^[6]

The final step is the reaction of 2,2-diphenylcyclopropanecarbonitrile with ethylenediamine in the presence of a catalytic amount of sulfur to form the imidazoline ring of **cibenzoline**.^[6]

- Procedure: A mixture of 2,2-diphenylcyclopropanecarbonitrile, ethylenediamine, and a catalytic amount of sulfur is heated at 120°C for 3 hours.^[6] The plausible mechanism involves the reaction of sulfur with the nitrile to form a thioamide intermediate, which then

reacts with ethylenediamine, and upon elimination of hydrogen sulfide and ammonia, yields **cibenzoline**.^[6] After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford (±)-**cibenzoline**.^[6]

Quantitative Data

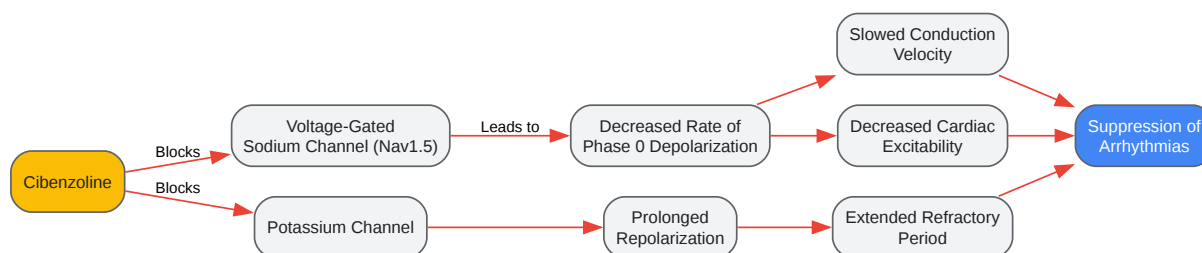
The following table summarizes the available quantitative data for the synthesis of **cibenzoline** and its intermediates.

Step	Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)
1	Ethyl 2-cyano-3,3-diphenylacrylate	C ₁₈ H ₁₅ NO ₂	277.32	94.1	Not Reported
2	3,3-Diphenylacrylonitrile	C ₁₅ H ₁₁ N	205.26	Not Reported	Not Reported
3	2,2-Diphenylcyclopropanecarbonitrile	C ₁₆ H ₁₃ N	219.28	Not Reported	83-85 ^[6]
4	(±)-Cibenzoline	C ₁₈ H ₁₈ N ₂	262.36	Not Reported	128-130 ^[6]

Mechanism of Action

Cibenzoline is classified as a Class Ia antiarrhythmic agent.^[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the myocardium.^[5] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), leading to a decrease in cardiac cell excitability and a slowing of conduction velocity.^[5] **Cibenzoline** also

exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the action potential and extends the refractory period.[5]



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